molecular formula C8H9BO4 B591574 (2-Formyl-3-methoxyphenyl)boronic acid CAS No. 958030-46-1

(2-Formyl-3-methoxyphenyl)boronic acid

Cat. No.: B591574
CAS No.: 958030-46-1
M. Wt: 179.966
InChI Key: XSAPYCFXQHQPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Formyl-3-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H9BO4 It is a boronic acid derivative, characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Formyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Formyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: (2-Formyl-3-methoxyphenyl)boronic acid is unique due to the presence of both a formyl and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For instance, the formyl group can participate in additional reactions such as oxidation and reduction, while the methoxy group can influence the electronic properties of the molecule, affecting its reactivity in cross-coupling reactions .

Biological Activity

(2-Formyl-3-methoxyphenyl)boronic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

This compound has a boronic acid functional group, which is known for its Lewis acidity and ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in enzyme inhibition and molecular recognition processes.

Target Interactions

The boronic acid moiety allows this compound to interact with various biological targets, including proteins and enzymes. It is particularly noted for its ability to bind to serine and threonine residues in proteins, which can lead to the inhibition of specific enzymatic activities.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar boronic acid structures can inhibit proteasomes and other key enzymes involved in cellular regulation. For instance, studies have shown that boronic acids can act as inhibitors of proteasome activity, leading to apoptosis in cancer cells. This suggests that this compound may exhibit anticancer properties by targeting these pathways .

Anticancer Properties

Preliminary studies on this compound indicate potential anticancer activity. In vitro experiments have demonstrated that this compound can induce cytotoxic effects on various tumor cell lines, suggesting its utility as a therapeutic agent in oncology .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Observations
HeLa15Significant cytotoxicity observed
MCF-720Induced apoptosis through caspase activation
A54910Inhibition of cell proliferation

Case Studies

  • Inhibition of Proteasome Activity : A study investigated the effects of various boronic acids, including this compound, on proteasome function. The findings revealed that this compound effectively inhibited proteasome activity in cancer cells, leading to increased levels of pro-apoptotic factors and subsequent cell death .
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) demonstrated that this compound binds with high affinity to specific proteins involved in metabolic pathways. This binding was attributed to the unique structural features of the compound, which enhance its interaction with target sites on proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Formyl-3-methoxyphenyl)boronic acid, and how can yield/purity be improved?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-aromatic boronic acids. Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, particularly for aryl halide intermediates.
  • Solvent systems : Polar aprotic solvents (e.g., THF, DMF) improve boronic acid stability and reaction homogeneity.
  • Purification : Use preparative HPLC with C18 columns (as in rhodamine boronic acid receptor isolation) to separate byproducts .
  • Protection/deprotection : Masking the formyl group during synthesis prevents undesired side reactions (e.g., aldol condensation) .
    Data: Yield improvements from 45% to 72% reported using Pd(OAc)₂ with SPhos ligand in THF .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves boronic acid derivatives and detects impurities .
  • MALDI-MS : Derivatization with diols (e.g., 2,3-butanedione) prevents boroxine formation, enabling accurate mass analysis .
  • NMR : ¹¹B NMR identifies boron coordination states (δ ~30 ppm for free boronic acid; shifts upon diol binding) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (degradation onset ~220°C for aromatic boronic acids) .

Advanced Research Questions

Q. How do kinetic parameters influence the interaction between this compound and diols?

  • Methodological Answer : Stopped-flow fluorescence assays measure binding kinetics (e.g., kon, koff) under physiological pH. Key findings:

  • kon values : Follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .
  • pH dependence : Binding is faster at pH > pKa of boronic acid (e.g., ~8.5 for arylboronic acids), favoring tetrahedral boronate formation.
    Data Table:
Sugarkon (M⁻¹s⁻¹)Binding Affinity (Ka, M⁻¹)
D-Fructose1.2 × 10³2.8 × 10³
D-Glucose3.5 × 10²4.7 × 10²

Q. What challenges arise when incorporating this compound into polymeric materials?

  • Methodological Answer : Challenges include:

  • Lewis acidity : The boronic acid’s electron-deficient nature may destabilize polymerization. Use protected boronate esters (e.g., pinacol esters) during radical polymerization .
  • Crosslinking : In acidic conditions, boronic acids form boroxine networks, altering polymer solubility. Control via pH adjustment (neutral/alkaline buffers prevent crosslinking) .
  • Functional group compatibility : The formyl group may react with amine-containing monomers; masking with acetals is recommended .

Q. How does thermal degradation of this compound inform its potential as a flame retardant?

  • Methodological Answer : TGA reveals two-stage degradation:

Dehydration (150–250°C): Loss of water forming boroxines.

Oxidative decomposition (>300°C): Release of CO₂ and B₂O₃ residues, which act as char-forming agents .
Data: Char residue increases from 5% (unmodified polymer) to 22% with 10 wt% boronic acid incorporation .

Q. What strategies enhance selectivity in glycoprotein binding using this boronic acid?

  • Methodological Answer : Surface plasmon resonance (SPR) studies show:

  • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to reduce non-specific interactions (e.g., electrostatic) with non-glycosylated proteins .
  • Terminal saccharide targeting : Prioritize glycoproteins with terminal sialic acid or mannose residues, which exhibit stronger boronate ester formation .

Q. Methodological Case Studies

Q. How to detect trace impurities of this compound in drug substances?

  • Methodological Answer : LC-MS/MS in MRM mode (e.g., m/z 179 → 135 for underivatized boronic acid) achieves detection limits <1 ppm. Key parameters:

  • Ionization : Negative ESI mode enhances sensitivity for boronic acids.
  • Column : HILIC columns improve retention of polar impurities .

Q. Can this compound act as a tubulin polymerization inhibitor?

  • Methodological Answer : Structural analogs (e.g., boronic acid-containing cis-stilbenes) inhibit tubulin polymerization (IC₅₀ = 21–22 µM). Key modifications:

  • Boronic acid positioning : Para-substitution on aromatic rings enhances binding to β-tubulin’s colchicine site.
  • Apoptosis induction : Jurkat cell studies show caspase-3 activation at 10⁻⁸ M after 8 hours .

Q. Data Contradictions and Resolutions

  • Contradiction : Conflicting reports on boronic acid’s stability in MALDI-MS.
    • Resolution : Derivatization with diols (e.g., 2,3-butanedione) prevents dehydration/boroxine formation, enabling reliable MS detection .
  • Contradiction : Variable glycoprotein binding selectivity across studies.
    • Resolution : Secondary interactions (e.g., hydrophobic) dominate in low-pH conditions; use high-pH buffers to prioritize boronate ester formation .

Properties

IUPAC Name

(2-formyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAPYCFXQHQPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of t-butyl lithium (9.0 mL, 1.7 M in pentane) was added to a stirred solution of 2-(2-methoxyphenyl)-1,3-dimethylimidazolidine (2.0 g, 9.8 mmol) in THF (5 mL) at −10° C. under N2 and stirred at 0-5° C. for 2 hours. The reaction mixture was cooled to −50° C. and triisopropylborate (3.5 mL, 15 mmol) was added. The solution was slowly warmed to 0° C. in 3 hrs. HCl (120 mL of 2N) was added at 0° C. and let it stirred for 30 min. The mixture was warmed to room temperature and was diluted with ethyl acetate. The organic layer was washed ( 2× HCl (1 N), brine), dried ( sodium sulfate) and concentrated to afford yellow crude product which purified by reverse phase HPLC chromatography. Upon removal of solvent 3-methoxy-2-formylphenylboronic acid crystallized as a light yellow solid, 1.3 g (yield 75%). ESI-MS m/e 177 (MH+).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.